

# Application Notes and Protocols: Oral Administration of Tebipenem Pivoxil in Clinical Research

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## Compound of Interest

Compound Name: *Tebipenem*

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## Introduction

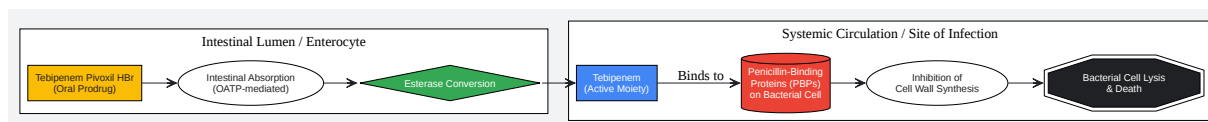
**Tebipenem** pivoxil is an orally available carbapenem antibiotic.[1] It is a prodrug that is converted in vivo to its active form, **tebipenem**. [2][3] Carbapenems are a critical class of  $\beta$ -lactam antibiotics known for their broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria.[2][4] Unlike other carbapenems which require intravenous administration, **tebipenem** pivoxil hydrobromide (TBP-PI-HBr), an improved salt formulation, is designed for oral use, offering a significant advantage in treating serious infections, potentially avoiding hospitalization or facilitating earlier discharge.[2][4][5][6]

These notes provide an overview of the clinical research data and protocols associated with the oral administration of **tebipenem** pivoxil, with a focus on its development for complicated urinary tract infections (cUTI), including acute pyelonephritis (AP).

## Mechanism of Action

**Tebipenem** pivoxil is the pivaloyloxymethyl ester prodrug of **tebipenem**. [7] After oral administration, it is absorbed from the gastrointestinal tract and rapidly converted by esterases in the intestinal mucosa to the active moiety, **tebipenem**. [8][9] **Tebipenem** exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [5][8] It binds to penicillin-binding

proteins (PBPs), disrupting the formation of the peptidoglycan layer essential for bacterial cell wall integrity, which leads to cell lysis and death.[8][10] Its carbapenem structure makes it stable against hydrolysis by many  $\beta$ -lactamases, including extended-spectrum  $\beta$ -lactamases (ESBLs).[2][8]



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**Caption:** Mechanism of action of **Tebipenem** Pivoxil HBr.

## Pharmacokinetics (PK) and Pharmacodynamics (PD)

### Pharmacokinetic Profile

**Tebipenem** pivoxil HBr is characterized by rapid oral absorption and conversion to active **tebipenem**. [2] The oral bioavailability is approximately 50-60%. [2]

Table 1: Pharmacokinetic Parameters of **Tebipenem** in Healthy Adults (Single and Multiple Doses)

Parameter	Single Ascending Dose (SAD) Phase (Fasted)	Multiple Ascending Dose (MAD) Phase (q8h)
Dose Range	100 mg - 900 mg[11]	300 mg & 600 mg[11]
Tmax (median)	0.5 - 1.5 hours[2][12]	< 1 hour[2]
Half-life (t <sub>1/2</sub> )	~0.8 - 1.1 hours[12]	~1 hour[12]
AUC	Increases with dose[12]	For 600mg dose, AUC was >2x the AUC for 300mg dose[2]
Cmax	Increases with dose[12]	Dose-proportional on Day 1; higher than dose-proportional on Day 14[2]
Accumulation	N/A	No accumulation observed with q8h dosing[2][12]
Urinary Excretion	~55% to 60% of tebipenem recovered in urine[12][13]	~57% (300mg) to 67% (600mg) excreted in urine on Day 1[14]

| Food Effect | Plasma concentrations comparable in fasted and fed states for 300mg and 600mg doses[2][11] | Not explicitly studied in MAD phase, but SAD suggests minimal effect at clinical doses. |

Data compiled from studies in healthy adult subjects.[2][11][12]

## Impact of Renal Impairment

As **tebipenem** is primarily cleared by the kidneys, renal function significantly impacts its pharmacokinetics. A study in subjects with varying degrees of renal impairment demonstrated increased **tebipenem** exposure as renal function declined.[15][16]

Table 2: Effect of Renal Impairment on **Tebipenem** Pharmacokinetics (Single 600 mg Dose)

Renal Function Cohort	TBP Plasma AUC Increase (vs. Normal)	TBP Plasma Cmax Increase (vs. Normal)	Renal Clearance (CLR)	Key Finding
Mild Impairment	1.4-fold[15][16]	Up to 1.3-fold[15][16]	Decreased	Plasma exposure increases as renal function declines.[15]
Moderate Impairment	Up to 4.5-fold[15][16]	Up to 1.3-fold[15][16]	2.4 L/h (vs. 13.4 L/h in normal) [15][16]	A dose reduction may be necessary for patients with CLcr ≤50 mL/min.[15][16]
Severe Impairment	Up to 4.5-fold[15][16]	Up to 1.3-fold[15][16]	Decreased	A dose reduction may be necessary.[15][16]

| ESRD on Hemodialysis | ~7-fold increase in AUC and  $t_{1/2}$ [15][16] | N/A | N/A | ~40% of **tebipenem** is removed by a 4-hour hemodialysis session.[15][16] |

Data from a study evaluating a single 600 mg oral dose of TBP-PI-HBr.[15][16]

## Pharmacodynamics

The pharmacokinetic-pharmacodynamic (PK-PD) index most associated with **tebipenem** efficacy is the ratio of the free-drug plasma area under the concentration-time curve to the minimum inhibitory concentration (AUC:MIC ratio).[17] In a neutropenic murine acute pyelonephritis model, an AUC:MIC ratio of 26.2 was associated with net bacterial stasis, and a ratio of 54.1 was linked to a 1-log<sub>10</sub> CFU/g reduction in kidney tissue.[17]

## Clinical Efficacy and Safety

**Tebipenem** pivoxil HBr has been evaluated in large-scale, randomized, double-blind Phase 3 clinical trials for the treatment of cUTI and acute pyelonephritis.

Table 3: Summary of Pivotal Phase 3 Clinical Trial Outcomes for **Tebipenem** Pivoxil HBr

Trial Name	ADAPT-PO[18][19]	PIVOT-PO[20][21]
Status	Completed	Stopped early for efficacy[4][20][21]
Patient Population	1372 hospitalized adults with cUTI or AP[18]	1690 hospitalized adults with cUTI or AP[21][22]
Treatment Arm	Oral Tebipenem Pivoxil HBr (600 mg q8h)[18]	Oral Tebipenem Pivoxil HBr (600 mg q6h)[21]
Comparator Arm	IV Ertapenem (1 g q24h)[18]	IV Imipenem-Cilastatin (500 mg q6h)[20][21]
Treatment Duration	7 to 10 days (up to 14 for bacteremia)[18]	7 to 10 days[20][21]
Primary Endpoint	Overall Response (Clinical Cure + Microbiologic Response) at Test-of-Cure (Day 19)[18]	Overall Response (Clinical Cure + Microbiologic Eradication) at Test-of-Cure (Day 17)[20][21]
Primary Endpoint Result (Tebipenem)	58.8% (264/449)[18]	58.5% (261/446)[20]
Primary Endpoint Result (Comparator)	61.6% (258/419)[18]	60.2% (291/483)[20]
Outcome	Non-inferiority demonstrated (Difference: -3.3%; 95% CI, -9.7 to 3.2)[18]	Non-inferiority demonstrated (p=0.003)[20]
Clinical Cure Rate (at TOC)	93.1%[18][23][24]	93.5%[25]
Adverse Events (Tebipenem)	25.7%[18][23]	Not specified, similar safety profile to comparator[25]
Adverse Events (Comparator)	25.6%[18][23]	Not specified, similar safety profile[25]

| Most Common AEs | Mild diarrhea, headache[18][22][23] | Diarrhea, headache[22] |

## Experimental Protocols

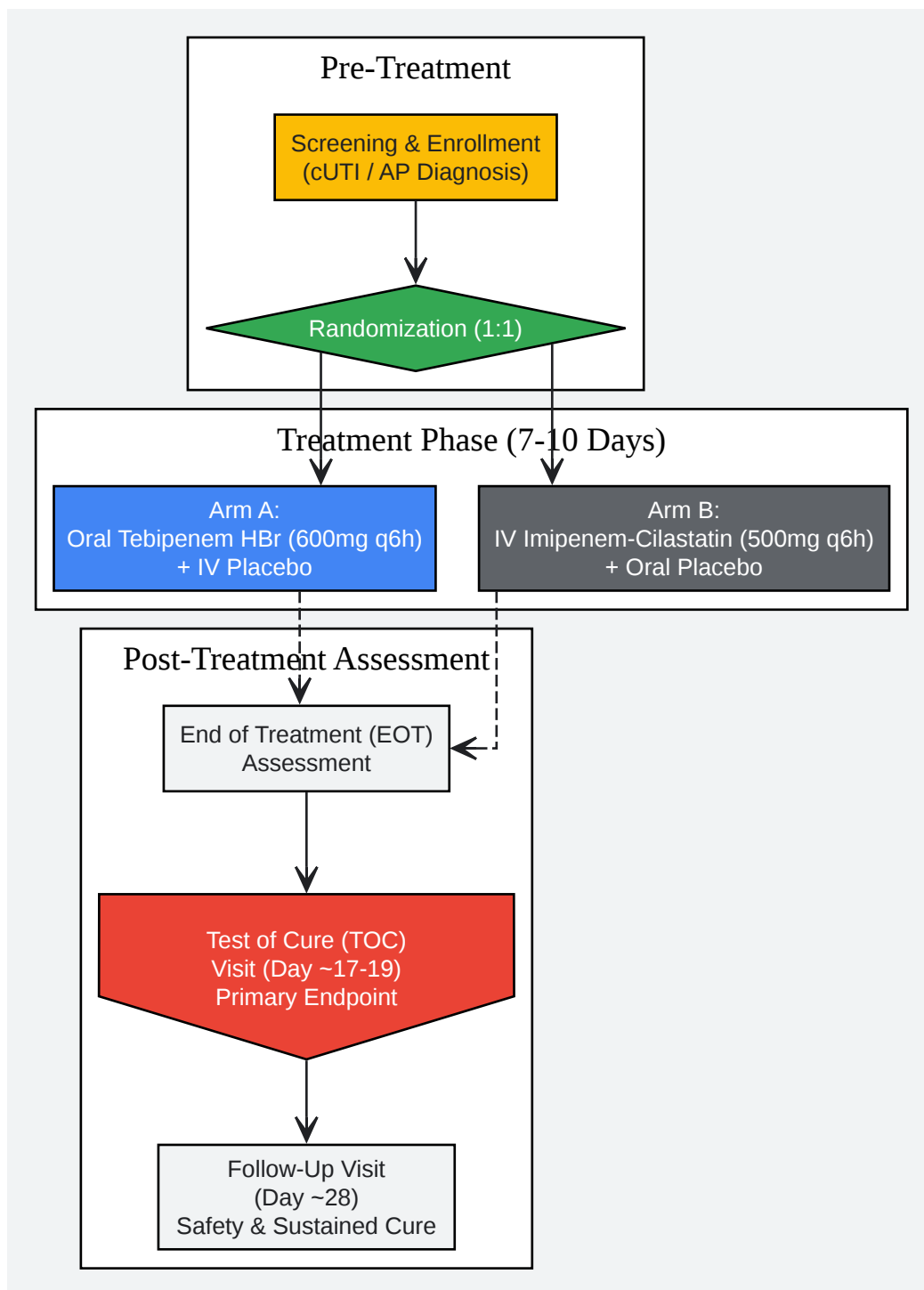
### Protocol: Phase 3 Non-Inferiority Trial for cUTI (Based on PIVOT-PO)

This protocol outlines a typical Phase 3, randomized, double-blind, double-dummy study to evaluate the efficacy and safety of oral **tebipenem** pivoxil HBr.

- Objective: To demonstrate that oral TBP-PI-HBr is non-inferior to an IV carbapenem comparator in treating hospitalized adults with cUTI or AP.[26]
- Study Design: Randomized, double-blind, double-dummy, multicenter trial.[21][27]
- Patient Population: Hospitalized adults ( $\geq 18$  years) with a clinical diagnosis of cUTI or acute pyelonephritis.[26]
- Key Inclusion Criteria:
  - Signs and symptoms consistent with cUTI or AP.
  - Urinalysis indicative of infection (e.g., pyuria).
  - Urine culture at baseline showing  $\geq 10^5$  CFU/mL of a uropathogen.[20]
- Key Exclusion Criteria:
  - Severe renal or hepatic impairment.[24]
  - Septic shock.[24]
  - Immunocompromised state.[24]
  - Known hypersensitivity to  $\beta$ -lactam antibiotics.
- Randomization: Patients are randomized 1:1 to either the investigational or comparator arm.[21]
- Treatment Regimens:

- Arm A (Investigational): Oral TBP-PI-HBr 600 mg every 6 hours + IV placebo (dummy infusion) every 6 hours.[\[21\]](#)[\[22\]](#)
- Arm B (Comparator): IV Imipenem-Cilastatin 500 mg every 6 hours + oral placebo (dummy tablet) every 6 hours.[\[21\]](#)[\[22\]](#)
- Duration: 7 to 10 days.[\[21\]](#)
- Assessments:
  - Screening/Baseline: Clinical assessment, vital signs, laboratory tests (hematology, chemistry), urinalysis, and urine/blood cultures.
  - During Treatment: Monitor for clinical response and adverse events (AEs).
  - End-of-Treatment (EOT): Clinical assessment.
  - Test-of-Cure (TOC) Visit (e.g., Day 17-19): Primary efficacy endpoint assessment. Includes clinical evaluation and repeat urine culture.[\[18\]](#)[\[20\]](#)
  - Follow-up Visit (e.g., Day 28): Late follow-up for sustained clinical cure and safety.[\[20\]](#)
- Primary Efficacy Endpoint: Overall response at the TOC visit, defined as a composite of clinical cure (resolution of symptoms) and microbiological eradication (pathogen reduction in urine culture).[\[21\]](#)[\[26\]](#)
- Statistical Analysis: The primary analysis is an assessment of non-inferiority between the two treatment arms based on the difference in the primary endpoint rates, using a pre-specified non-inferiority margin (e.g., 10% or 12.5%).[\[18\]](#)[\[20\]](#)





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**Caption:** Workflow for a Phase 3 trial of oral **Tebipenem** HBr.

## Protocol: Pharmacokinetic Study in Subjects with Renal Impairment

This protocol outlines a study to assess the impact of renal impairment on the single-dose pharmacokinetics of **tebipenem**.

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of a single oral dose of TBP-PI-HBr in subjects with varying degrees of renal function.[\[15\]](#)
- Study Design: Open-label, parallel-group, single-dose study.
- Study Population:
  - Cohort 1: Healthy subjects with normal renal function (e.g., CLcr > 80 mL/min).
  - Cohort 2: Mild renal impairment (e.g., CLcr 50-80 mL/min).
  - Cohort 3: Moderate renal impairment (e.g., CLcr 30-49 mL/min).
  - Cohort 4: Severe renal impairment (e.g., CLcr < 30 mL/min).
  - Cohort 5: End-stage renal disease (ESRD) requiring hemodialysis.[\[15\]](#)[\[16\]](#)
- Treatment: A single oral dose of TBP-PI-HBr (e.g., 600 mg) administered to all subjects.[\[15\]](#)  
[\[16\]](#)
- PK Sampling:
  - Serial blood samples collected at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).
  - Urine collected over specified intervals to determine renal clearance.
  - For the ESRD cohort, PK sampling is conducted during both a non-dialysis period and a period including a 4-hour hemodialysis session to assess drug clearance by dialysis.[\[15\]](#)  
[\[16\]](#)
- Analytical Method: Plasma and urine concentrations of **tebipenem** are quantified using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).  
[\[15\]](#)

- PK Parameters: The following parameters are calculated using noncompartmental analysis: AUC (Area Under the Curve), C<sub>max</sub> (Maximum Concentration), T<sub>max</sub> (Time to C<sub>max</sub>), t<sub>1/2</sub> (Half-life), CL/F (Apparent Total Body Clearance), and CLR (Renal Clearance).[15][16]
- Safety Assessment: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.

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